Cas no 901006-15-3 (3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline)

3-(4-Chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with substituted phenyl and chlorophenyl groups. Its unique structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methyl) substituents enhances its reactivity and binding affinity, making it a candidate for pharmacological applications. The compound's rigid fused-ring system may contribute to selective interactions with biological targets. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships. This compound is of interest in research settings for its potential as a precursor in drug discovery or as a tool for studying molecular recognition processes.
3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline structure
901006-15-3 structure
Product Name:3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901006-15-3
MF:C23H16ClN3
MW:369.846243858337
CID:5894707
PubChem ID:20852875
Update Time:2025-08-05

3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
    • AKOS001804542
    • 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
    • 901006-15-3
    • F3407-1607
    • 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline
    • Inchi: 1S/C23H16ClN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
    • InChI Key: KXSQJWBXGJOVKM-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C)=CC=2)C2N(C3=CC=CC=C3)N=C(C3=CC=C(Cl)C=C3)C=2C=1

Computed Properties

  • Exact Mass: 369.1032752g/mol
  • Monoisotopic Mass: 369.1032752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 30.7Ų

3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo4,3-cquinoline

Professional Introduction to 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901006-15-3)

3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This chemical entity, identified by the CAS number 901006-15-3, belongs to the class of pyrazoloquinoline derivatives, which are known for their diverse applications in medicinal chemistry. The compound features a fused ring system consisting of a pyrazole ring and a quinoline moiety, which is further substituted with a 4-chlorophenyl group, an 8-methyl group, and a 1-phenyl group. These structural features contribute to its complex electronic and steric environment, making it a promising candidate for further investigation.

The synthesis of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted precursors under acidic or basic catalysis, followed by cyclization and functional group modifications. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for characterizing the intermediate and final products, ensuring their structural integrity.

Recent research has highlighted the potential of pyrazoloquinoline derivatives as scaffolds for developing novel therapeutic agents. The structural motif of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits similarities to known bioactive compounds, which suggests its utility in drug discovery. Studies have demonstrated that this class of compounds can interact with various biological targets, including enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The presence of the 4-chlorophenyl group in particular has been shown to enhance binding affinity to certain protein targets, making it an attractive feature for medicinal chemists.

In the realm of oncology, 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for its potential antitumor properties. Preclinical studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways. For instance, modifications to the quinoline ring have been found to modulate the activity of tyrosine kinases, which are often overexpressed in tumors. Additionally, the methyl and phenyl substituents may contribute to selective toxicity by influencing the compound's ability to penetrate cellular membranes and reach its target sites. These findings have prompted further exploration into its pharmacological profile.

The biological activity of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is also being explored in the context of inflammatory diseases. Research suggests that this compound may possess anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. The chlorophenyl moiety is believed to play a critical role in modulating immune responses by interacting with receptors on immune cells. Such properties make it a promising candidate for developing novel treatments for conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to cross the blood-brain barrier also adds to its therapeutic potential in neurological disorders.

Advances in computational chemistry have further enhanced the understanding of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline's interactions with biological targets. Molecular docking simulations have been used to predict how this compound binds to proteins such as kinases and transcription factors. These simulations provide valuable insights into the compound's binding affinity and mode of action, guiding the design of more effective derivatives. Additionally, quantum mechanical calculations have helped elucidate the electronic structure of the molecule, which is essential for understanding its reactivity and stability.

The pharmacokinetic properties of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline are also under investigation to optimize its therapeutic efficacy. Studies have focused on determining its absorption, distribution, metabolism, excretion (ADME) profile using in vitro and in vivo models. The compound's solubility, bioavailability, and half-life are critical factors that influence its clinical application. Modifications to its structure may improve these parameters while maintaining or enhancing its biological activity. For example, replacing the chlorophenyl group with other aromatic rings has been shown to alter solubility without significantly affecting potency.

The development of novel drug candidates often involves iterative optimization processes based on structural modifications guided by biological data. 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline serves as a valuable starting point for generating a series of analogs with improved properties. By systematically varying substituents on the pyrazole and quinoline rings, researchers can fine-tune the compound's pharmacological profile. This approach has led to several promising derivatives that exhibit enhanced selectivity and reduced toxicity compared to earlier versions.

The future prospects for 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline are bright given its versatile structural framework and potential therapeutic applications. Ongoing research aims to expand its utility in areas such as antimicrobial therapy and neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress by combining experimental data with computational modeling techniques. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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